Cas no 790272-44-5 (4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid)

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid is a sulfonamide-based benzoic acid derivative featuring a benzodioxepine moiety. This compound is of interest in medicinal chemistry due to its structural hybrid of a sulfonamide pharmacophore and a benzoic acid group, which may confer enhanced binding affinity and selectivity in biological systems. The benzodioxepine ring system contributes to improved metabolic stability and lipophilicity, potentially optimizing pharmacokinetic properties. Its well-defined molecular architecture makes it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in targeting enzymes or receptors where sulfonamide interactions are critical. The compound’s purity and synthetic reproducibility further support its utility in research and drug development applications.
4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid structure
790272-44-5 structure
Product Name:4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid
CAS No:790272-44-5
MF:C16H15NO6S
MW:349.35840344429
CID:3107302
PubChem ID:2513541
Update Time:2025-05-24

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]benzoic acid
    • 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid
    • CS-0230292
    • G36306
    • MLS001002879
    • QGB27244
    • AKOS000947251
    • AB00610345-02
    • 790272-44-5
    • HMS2720F24
    • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)benzoic acid
    • EN300-10312
    • 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoicacid
    • Z45512375
    • CHEMBL1884484
    • SMR000372524
    • Inchi: 1S/C16H15NO6S/c18-16(19)11-2-4-12(5-3-11)17-24(20,21)13-6-7-14-15(10-13)23-9-1-8-22-14/h2-7,10,17H,1,8-9H2,(H,18,19)
    • InChI Key: SQTOMTSEXVXPPS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)OCCCO2)(NC1C=CC(C(=O)O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 349.06200837Da
  • Monoisotopic Mass: 349.06200837Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 110Ų

4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid Pricemore >>

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Additional information on 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid

4-(3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonamido)Benzoic Acid: A Comprehensive Overview

The compound with CAS No. 790272-44-5, known as 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is notable for its unique structure, which combines a benzoic acid moiety with a sulfonamido group attached to a 3,4-dihydro-2H-1,5-benzodioxepine ring system. The benzodioxepine core is a bicyclic structure that contributes to the compound's stability and bioavailability, making it a promising candidate for various applications.

Recent studies have highlighted the potential of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and absorption. This property is particularly valuable in the development of oral medications where poor solubility often poses a significant challenge. The sulfonamido group within the molecule plays a crucial role in this functionality by introducing hydrogen bonding capabilities that improve interactions with both hydrophilic and hydrophobic environments.

In addition to its pharmaceutical applications, this compound has shown promise in the field of materials science. Its rigid bicyclic structure and electron-withdrawing groups make it an ideal candidate for use in organic electronics. Recent experiments have demonstrated that films formed by this compound exhibit excellent charge transport properties, making them suitable for applications in flexible electronics and organic light-emitting diodes (OLEDs). The benzodioxepine ring system's conjugation properties are believed to contribute significantly to these electronic characteristics.

The synthesis of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the benzodioxepine ring through intramolecular cyclization and subsequent functionalization with the sulfonamido group. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and environmental impact.

From a structural standpoint, the molecule's benzoic acid moiety provides acidity that can be exploited in various chemical reactions. This feature has been utilized in peptide synthesis, where the compound serves as an activating agent for carboxylic acids. Its ability to form stable amide bonds under mild conditions has made it a preferred reagent in this context.

Moreover, the compound's unique combination of structural features has led to its investigation as a potential therapeutic agent in oncology. Preclinical studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, offering a novel avenue for anticancer drug development. The sulfonamido group is thought to interact with key enzyme residues, providing a basis for selective inhibition.

In terms of environmental impact, researchers have assessed the biodegradability of 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid under simulated environmental conditions. Results indicate that the compound undergoes rapid degradation under aerobic conditions, minimizing its potential ecological footprint. This attribute is particularly important given increasing regulatory scrutiny on chemical waste management.

The versatility of this compound is further underscored by its application in analytical chemistry as a chiral resolving agent. Its ability to induce enantioselectivity in chromatographic separations has made it valuable in the analysis of chiral pharmaceuticals and natural products.

In conclusion, 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid (CAS No. 790272-44-5) stands out as a multifaceted molecule with applications spanning pharmaceuticals, materials science, and analytical chemistry. Its unique structure and functional groups continue to inspire innovative research directions, solidifying its position as an important compound in modern chemical science.

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